

Bindarit Phase II Clinical Trial: Coronary Stent Restenosis

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Compound Focus: Bindarit

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The following table summarizes the design and key outcomes of a Phase II trial investigating **bindarit** for preventing restenosis after percutaneous coronary intervention (PCI) with bare-metal stents [1] [2].

Trial Aspect	Details
Identifier	NCT01269242 [1]
Study Design	Phase II, double-blind, placebo-controlled, dose-finding, multicenter, randomized trial [1]
Patients	148 patients randomized [1] [2]

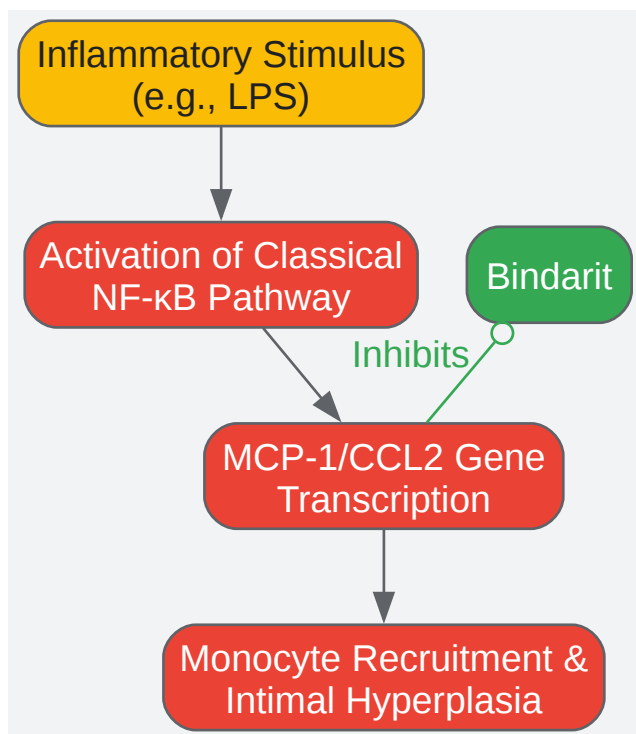
| **Intervention** | • **Bindarit** 600 mg/day (n=48) • **Bindarit** 1,200 mg/day (n=49) • Placebo (n=51) [1] [2] | | **Treatment Duration** | 180 days [1] | | **Primary Endpoint** | In-segment late loss at 6-month angiography (not met) [1] [2] | | **Key Secondary Endpoints** | In-stent late loss at 6 months; Major Adverse Cardiovascular Events (MACE) at 9 months [1] [2] |

| **Results & Outcomes** | **Bindarit 600 mg** | **Bindarit 1200 mg** | **Placebo** | **P-value** | | :--- | :--- | :--- | :--- | :--- | | **In-segment late loss (ITT)** | 0.54 mm | 0.52 mm | 0.72 mm | p=0.21 [1] [2] | | **In-stent late loss (ITT)** | 0.74 mm | 0.74 mm | 1.05 mm | **p=0.01** [1] [2] | | **MACE Rate (9 months)** | 20.8% | 28.6% | 25.5% | p=0.54 [1] |

[2] | **Conclusion** | The study did not meet its primary endpoint. However, a significant reduction in in-stent late loss suggests a favorable effect on the vessel wall. **Bindarit** was well-tolerated. [1] [2] |

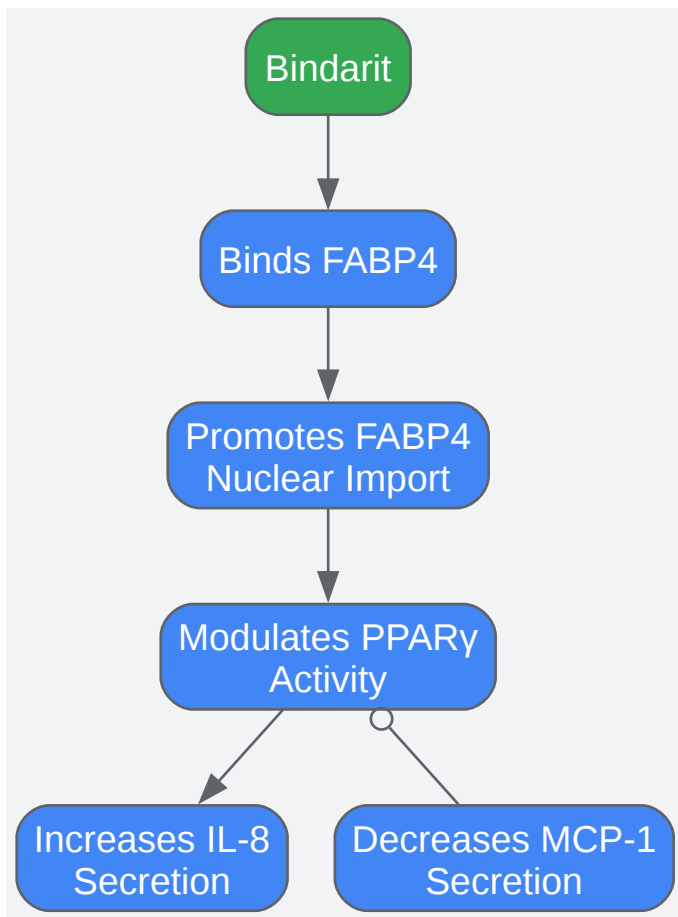
Molecular Mechanisms of Action

Bindarit is an indazolic derivative that functions as a selective inhibitor of monocyte chemotactic protein-1 (MCP-1/CCL2) synthesis [1] [3] [4]. The diagrams below illustrate its primary anti-inflammatory mechanism and an additional immunomodulatory pathway.



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Bindarit inhibits MCP-1 production by suppressing the NF-κB pathway, reducing monocyte-driven inflammation [1] [3] [4].



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Bindarit interacts with *FABP4*, modulating *PPAR γ* activity and differentially regulating chemokine secretion [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon foundational mechanistic studies, here are detailed methodologies from key preclinical experiments.

Protocol: Inhibiting CCL2 in LPS-Stimulated Monocytic Cells [3]

This protocol is used to assess **bindarit**'s effect on cytokine production in a mouse leukemic monocyte-macrophage cell line (Raw 264.7).

- **Cell Culture:** Maintain Raw 264.7 cells in appropriate medium.
- **Pre-treatment:** Pre-treat cells with **300 µM bindarit** for 1 hour. A vehicle control (e.g., DMSO) is essential.
- **Stimulation:** Stimulate cells with **LPS (1 µg/ml)**. Maintain **bindarit** in the medium during stimulation.
- **Time Course:** Harvest cells at different time points (e.g., 1, 2, 4, 8, 24 hours) post-stimulation.
- **Analysis:** Measure mRNA expression levels of MCP-1, IL-12β/p40, IL-6, and IL-8/KC using techniques like RT-qPCR. The inhibitory effect of **bindarit** on MCP-1 and IL-12β/p40 is typically most potent at the **4-hour peak** of LPS-induced expression.

Protocol: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) [4]

This model tests **bindarit**'s ability to modify the course of a neuroinflammatory disease.

- **Animal Model:** Induce EAE in C57BL/6 mice using MOG peptide³⁵⁻⁵⁵.
- **Drug Formulation:** Prepare **bindarit** as a suspension in **0.5% methylcellulose** at a concentration of **20 mg/ml**.
- **Dosing and Administration:** Orally administer **bindarit** at a dose of **50 mg/kg** daily. Studies can include both preventative (starting at induction) and therapeutic (starting after symptom onset) regimens.
- **Clinical Assessment:** Monitor and score mice daily for clinical signs of EAE (e.g., limb weakness, paralysis).
- **Endpoint Analysis:** Animals are typically sacrificed at the study endpoint for histological analysis of CNS inflammation and demyelination, and for quantification of CCL2 expression in brain and spinal cord tissue.

Research Implications and Future Directions

The Phase II trial suggests that while **bindarit** did not achieve its primary endpoint for broad restenosis prevention, it showed a **biologically significant effect on reducing in-stent neointimal hyperplasia** [1]. The researchers concluded that future studies with a **loading dose or a more targeted patient population** might yield more positive results [1].

The discovery of its interaction with **FABP4** reveals a more complex immunomodulatory profile beyond simple MCP-1 inhibition, which could open new therapeutic avenues [5]. The extensive preclinical efficacy

in diverse inflammatory models (e.g., diabetes-associated periodontitis, EAE) supports continued investigation into other clinical indications [6] [4].

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